Z-LEU-PHE-OH

Calpain Inhibition Cysteine Protease Neuroprotection

Z-LEU-PHE-OH (CAS 6401-63-4), also known as N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalanine, is a synthetic, C-terminally protected dipeptide. It is widely used in biochemical research as a substrate in enzymatic studies, particularly for chymotrypsin-like enzymes, and as a model compound for investigating proteolytic enzyme specificity and kinetics.

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
Cat. No. B8576446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEU-PHE-OH
Molecular FormulaC23H28N2O5
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)
InChIKeyFGUNAJHARUGMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-LEU-PHE-OH: A Dual-Activity Dipeptide Building Block for Protease Research and Calpain Inhibition


Z-LEU-PHE-OH (CAS 6401-63-4), also known as N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalanine, is a synthetic, C-terminally protected dipeptide . It is widely used in biochemical research as a substrate in enzymatic studies, particularly for chymotrypsin-like enzymes, and as a model compound for investigating proteolytic enzyme specificity and kinetics . Beyond its role as a substrate, this specific sequence (Leu-Phe) confers a unique, high-potency inhibitory profile against the cysteine proteases calpain I and calpain II, a property not shared by its isomer Z-Phe-Leu-OH or other simple dipeptide analogs [1].

Why Generic Substitution Fails for Z-LEU-PHE-OH in Specialized Protease Assays


Simple substitution with the more common isomer Z-Phe-Leu-OH or other dipeptide substrates is not viable when the research objective demands either a specific enzymatic substrate profile or a potent, selective calpain inhibitor. Z-Phe-Leu-OH is a well-established substrate for carboxypeptidase Y (CPY), but Z-LEU-PHE-OH provides a distinct substrate profile for other proteases, including chymotrypsin-like enzymes . Critically, Z-LEU-PHE-OH demonstrates low nanomolar inhibitory activity against calpain I and II, a quantitative functional differentiation that is entirely absent in its isomer [1]. Using an incorrect analog would lead to a complete loss of this key inhibitory activity, rendering the experiment invalid for studying calpain-related pathways.

Quantitative Differentiation Evidence for Z-LEU-PHE-OH Relative to Closest Analogs


Z-LEU-PHE-OH is a Potent, Cytoprotective Calpain I/II Inhibitor Unlike Z-Phe-Leu-OH

Z-LEU-PHE-OH is identified as the most potent inhibitor in a series of dipeptidyl alpha-keto acids, demonstrating exceptional activity against calpain I and II. This inhibitory function is not observed with the isomer Z-Phe-Leu-OH or other simple dipeptide substrates, which lack this specific Leu-Phe sequence and functional group presentation [1].

Calpain Inhibition Cysteine Protease Neuroprotection

Distinct Substrate Specificity for Chymotrypsin-Like Enzymes Compared to Carboxypeptidase Y Substrate Z-Phe-Leu-OH

Z-LEU-PHE-OH is specifically employed as a substrate for chymotrypsin-like enzymes, a functional application not served by the commonly used carboxypeptidase Y substrate Z-Phe-Leu-OH. This substrate selectivity is dictated by the Leu-Phe sequence order, which is preferred by chymotrypsin-like proteases that cleave after hydrophobic residues like Phe at the P1 position .

Enzyme Substrate Specificity Chymotrypsin Protease Assay

Demonstrated Anti-Leishmanial Activity Not Shared by Other Simple Dipeptide Substrates

Z-LEU-PHE-OH has been reported to exhibit anti-leishmanial activity, inhibiting the growth of Leishmania in rat kidneys and carrying associated physiological functions such as blood pressure and glucose regulation . While its isomer Z-Phe-Leu-OH and other simple Z-protected dipeptides are used primarily as enzyme substrates, this specific bioactivity profile is unique to the Leu-Phe sequence.

Anti-Leishmanial Neglected Tropical Disease Peptide Therapeutic

Optimal Application Scenarios for Z-LEU-PHE-OH Based on Evidence


Calpain Inhibitor Lead Discovery and Validation

Z-LEU-PHE-OH is ideally suited as a validated lead compound in calpain inhibitor drug discovery programs. With confirmed low-nanomolar Ki values for both calpain I (0.0085 µM) and calpain II (0.0057 µM) and demonstrated cytoprotection in renal cell death assays, it provides an ideal starting point for structure-activity relationship (SAR) studies targeting neurodegeneration or ischemic injury .

Differential Protease Activity Profiling

Use Z-LEU-PHE-OH to specifically assay chymotrypsin-like enzyme activity in complex biological samples. Its orthogonal substrate profile, when used alongside Z-Phe-Leu-OH for CPY activity, allows researchers to build a multiplexed protease activity panel, gaining deeper insights into proteolytic networks without substrate cross-reactivity .

Anti-Leishmanial Drug Discovery

Given its observed ability to inhibit Leishmania growth in vivo and its effects on physiological parameters like blood pressure, Z-LEU-PHE-OH can serve as a dual-activity probe. It can be used to explore both the parasiticidal mechanisms and the host-modulatory effects of Leu-Phe-based peptides, a combination not offered by standard dipeptide substrates .

Peptide Synthesis Building Block

As a high-purity (≥99% HPLC), pre-formed Z-protected dipeptide, Z-LEU-PHE-OH is a convenient building block for solid-phase peptide synthesis (SPPS). It eliminates the need for a separate Leu-Phe coupling step, reducing synthesis time and improving crude peptide purity when constructing larger peptides that include a chymotrypsin or calpain recognition site .

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